molecular formula C17H20N2O3S B2592338 N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide CAS No. 1207002-02-5

N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2592338
CAS No.: 1207002-02-5
M. Wt: 332.42
InChI Key: UPRJDAMTYZOOID-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry. As a member of the sulfonamide class, it features a pyridine-sulfonamide scaffold, a structure known to be associated with a range of pharmacological activities. Similar sulfonamide-based compounds are investigated as potential carbonic anhydrase inhibitors, which is a validated target for various therapeutic areas . Furthermore, pyridine-3-sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer properties, showing selective activity against specific cancer cell lines such as leukemia, colon cancer, and melanoma . The structure of this compound, which incorporates a 4-phenyloxan-4-yl)methyl group, is intended to modulate properties like solubility and metabolic stability, making it a valuable intermediate for constructing more complex molecules or for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-23(21,16-7-4-10-18-13-16)19-14-17(8-11-22-12-9-17)15-5-2-1-3-6-15/h1-7,10,13,19H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRJDAMTYZOOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenyloxan Moiety: The phenyloxan ring can be synthesized through a cyclization reaction involving phenyl-substituted precursors.

    Attachment to Pyridine-3-sulfonamide: The phenyloxan moiety is then linked to the pyridine-3-sulfonamide core through a nucleophilic substitution reaction, often using a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The oxane-phenyl-methyl group in the main compound introduces steric bulk and lipophilicity compared to the simpler bromophenyl group in N-(4-bromophenyl)pyridine-3-sulfonamide . This may enhance membrane permeability but reduce aqueous solubility.

Thermal Stability :

  • The high melting point of Example 56 (252–255°C) suggests strong crystalline packing, possibly due to planar aromatic systems. The main compound’s melting point is unreported but may be lower due to conformational flexibility from the oxane ring.

Functional Group and Activity Relationships

  • Sulfonamide Position : The 3-position of pyridine in the main compound and N-(4-bromophenyl)pyridine-3-sulfonamide contrasts with benzenesulfonamides in Example 56 . Positional differences influence electronic effects (e.g., electron-withdrawing vs. donating groups) and binding specificity.
  • Biological Implications : Bromine in N-(4-bromophenyl)pyridine-3-sulfonamide may enhance halogen bonding in target interactions, while the oxane ring in the main compound could restrict conformational freedom, improving selectivity .

Research Findings and Implications

While direct experimental data on this compound are absent in the provided evidence, comparisons with analogs suggest:

  • Medicinal Chemistry Potential: Sulfonamides are prevalent in drugs targeting carbonic anhydrases, kinases, and antimicrobial pathways. The main compound’s structure aligns with these applications, though further studies are needed to validate activity .
  • Synthetic Challenges : The oxane ring’s steric demands may complicate synthesis, requiring optimized conditions (e.g., catalytic systems or protecting groups) similar to those in .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 299.36 g/mol

The presence of the pyridine and sulfonamide functional groups contributes to its pharmacological properties.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. It is believed to act as a sulfonamide derivative , which can interfere with bacterial folate synthesis, thus exhibiting antibacterial properties. Additionally, it may have implications in modulating inflammatory responses due to its structural similarity to other known anti-inflammatory agents.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, are effective against a range of bacterial strains. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial growth.

Anti-inflammatory Properties

Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Animal Models :
    • In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers and improved clinical scores compared to control groups.
  • Toxicity Assessments :
    • Toxicological studies indicated that at therapeutic doses, this compound showed low toxicity profiles, making it a potential candidate for further development.

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntibacterialSignificant against various strains
Anti-inflammatoryInhibition of COX enzymes
ToxicityLow at therapeutic doses

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Intermediate Preparation : Formation of the oxane-phenyl scaffold via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic ring functionalization) .
  • Sulfonamide Linkage : Reaction of pyridine-3-sulfonyl chloride with the oxane-phenylmethyl amine intermediate under basic conditions (e.g., pyridine or lutidine as a base to neutralize HCl byproducts) .
  • Optimization : Temperature control (e.g., 50–60°C) and solvent selection (e.g., acetonitrile or DMSO) are critical to minimize side reactions like over-oxidation of the sulfonamide group .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and heteronuclear couplings.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the oxane ring conformation .

Q. What thermal stability data exist for this compound, and how are decomposition pathways analyzed?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess stability:

  • TGA : Decomposition onset temperatures (e.g., ~250°C) and residual mass indicate thermal robustness .
  • DSC : Endothermic/exothermic peaks correlate with phase transitions or degradation. For example, exothermic peaks above 300°C may suggest sulfonamide bond cleavage .

Q. What in vitro biological screening approaches are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer :

  • Enzyme Assays : Target-specific assays (e.g., kinases or GPCRs) using fluorescence polarization or radiometric methods.
  • Cellular Viability : MTT or resazurin assays to assess cytotoxicity in cancer or normal cell lines .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins like serum albumin .

Advanced Research Questions

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. For example, docking into the ATP-binding pocket of kinases requires flexible side-chain adjustments .
  • MD Simulations : GROMACS or AMBER assess stability of the ligand-protein complex over nanosecond timescales, highlighting critical hydrogen bonds (e.g., sulfonamide oxygen with Arg residues) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR vs. ITC for binding constants).
  • Metabolic Stability Testing : Liver microsome assays identify if rapid metabolism in certain systems (e.g., hepatocytes) skews activity .
  • Solubility Correction : Adjust DMSO concentration (<1%) to avoid false negatives in cell-based assays .

Q. How are reaction intermediates characterized during scale-up synthesis, and what analytical pitfalls arise?

  • Methodological Answer :

  • LC-MS Tracking : Monitor reaction progress with UPLC-MS to detect transient intermediates (e.g., sulfonyl chloride derivatives) .
  • Pitfalls : Over-reliance on NMR without quenching reactive intermediates (e.g., residual sulfonyl chloride hydrolyzing to sulfonic acid) can misrepresent purity .

Q. What role does the oxane ring conformation play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Analysis : Octanol-water partitioning experiments correlate oxane ring substituents (e.g., phenyl groups) with lipophilicity and membrane permeability .
  • CYP450 Inhibition : Liver microsome assays evaluate if the oxane ring participates in cytochrome P450 interactions, affecting metabolic half-life .

Q. How can chiral chromatography separate enantiomers of this compound, and what stationary phases are optimal?

  • Methodological Answer :

  • HPLC Methods : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Detection : Polarimetric or circular dichroism detectors confirm enantiomeric excess (>99% for pharmacological studies) .

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